molecular formula C21H16N2OS2 B2659740 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896025-98-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2659740
CAS No.: 896025-98-2
M. Wt: 376.49
InChI Key: INQALSGTBOYEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group, which is further connected to a benzamide structure with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde to form the benzothiazole ring.

    Coupling Reaction: The benzothiazole derivative can be coupled with a halogenated phenyl compound through a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting intermediate can undergo amidation with 2-(methylthio)benzoic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide: Lacks the methylthio group, which might affect its chemical reactivity and biological activity.

    2-(benzo[d]thiazol-2-yl)aniline: Lacks the benzamide moiety, which might influence its solubility and interaction with biological targets.

    N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)aniline: Similar structure but with an aniline group instead of a benzamide, potentially altering its chemical and biological properties.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide is unique due to the presence of both the benzothiazole and benzamide moieties, along with the methylthio substituent. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQALSGTBOYEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.